

N-Benzylformamide: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylformamide*

Cat. No.: *B155507*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide is a versatile organic compound with the chemical formula C_8H_9NO . It serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth review of **N-Benzylformamide**, encompassing its physicochemical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly focusing on its derivatives with antitubercular and Glycogen Synthase Kinase-3 (GSK-3) inhibitory activities. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a comprehensive compilation of quantitative data and visual representations of relevant chemical and biological pathways.

Physicochemical Properties of N-Benzylformamide

N-Benzylformamide is a white to off-white crystalline powder with a molecular weight of 135.16 g/mol .^{[1][2]} It is slightly soluble in chloroform, DMSO, and methanol.^[3] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Benzylformamide**

Property	Value	Source(s)
Molecular Formula	C8H9NO	[4]
Molecular Weight	135.16 g/mol	[2]
CAS Number	6343-54-0	[2]
Melting Point	60-61 °C	[1]
Boiling Point	248.86 °C (estimate)	[1]
Density	1.1031 g/cm ³ (estimate)	[1]
Solubility	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	[3]
pKa	16.35 ± 0.23 (Predicted)	[4]
LogP	0.933 (Crippen Calculated)	[5]
Appearance	White to off-white crystalline powder	[1]

Synthesis of N-Benzylformamide

N-Benzylformamide can be synthesized through several methods. The most common approaches involve the formylation of benzylamine.

N-Formylation of Benzylamine using Formic Acid

A practical and convenient method for the N-formylation of benzylamine involves its reaction with aqueous formic acid in toluene with azeotropic removal of water.[6]

Experimental Protocol:

A mixture of benzylamine (1.0 g, 9.3 mmol) and 85% aqueous formic acid (1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield crude **N-Benzylformamide**, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.

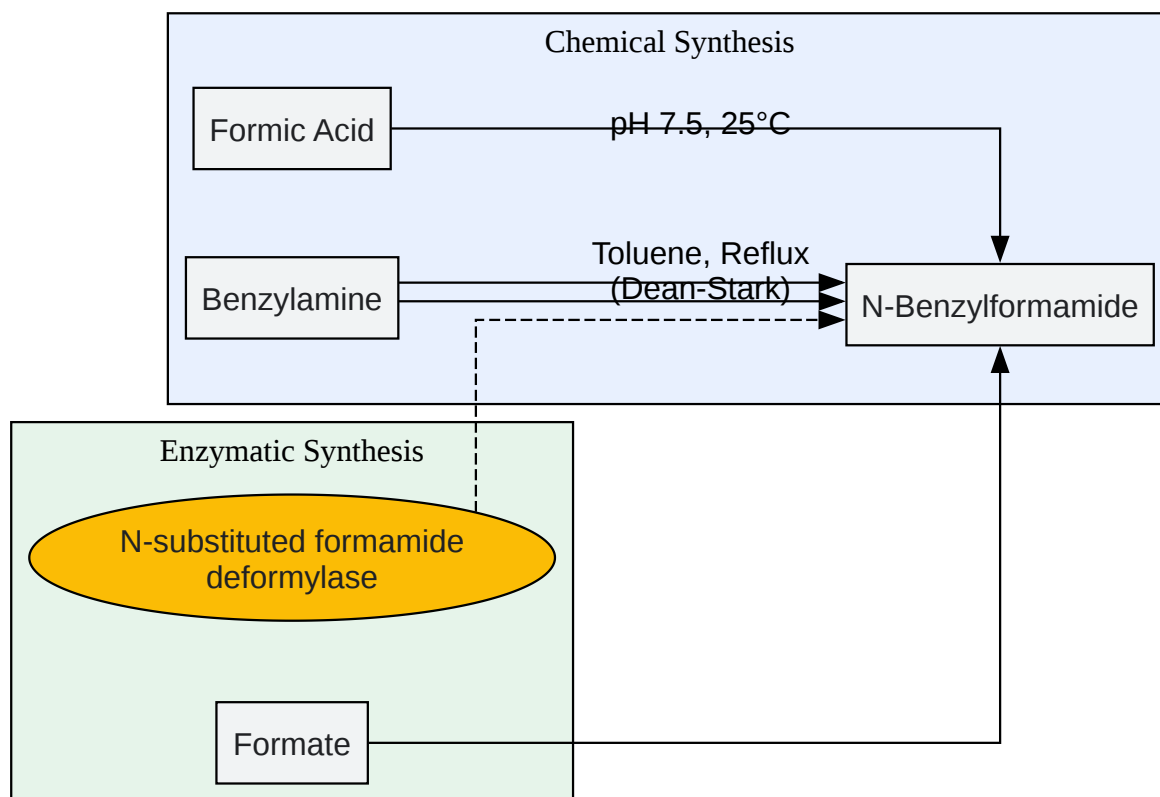
[6] This method offers excellent yields (typically >95%) and avoids the need for strictly anhydrous conditions.[6]

Enzymatic Synthesis from Benzylamine and Formate

An alternative, greener synthetic route utilizes the reverse reaction of N-substituted formamide deformylase.[2] This enzyme catalyzes the synthesis of **N-Benzylformamide** from benzylamine and formate.

Experimental Protocol:

The standard assay mixture for the enzymatic synthesis contains 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/ml of purified N-substituted formamide deformylase in a total volume of 100 μ l. The reaction is initiated by the addition of the enzyme and incubated at 25°C for a specified time. The reaction is terminated by adding 1 M citrate-Na₂PO₄ buffer (pH 4.0). The product, **N-Benzylformamide**, is then quantified by High-Performance Liquid Chromatography (HPLC).[2]



[Click to download full resolution via product page](#)

Caption: Synthetic routes to **N-Benzylformamide**.

Applications in Drug Development

N-Benzylformamide is a valuable building block for the synthesis of heterocyclic compounds with potential therapeutic applications.

Antitubercular Agents

Derivatives of **N-Benzylformamide** have demonstrated promising activity against *Mycobacterium tuberculosis*. Specifically, chloro-substituted **N-benzylformamides** have been synthesized and evaluated for their antitubercular properties.

Synthesis of N-(chlorobenzyl)formamide Derivatives:

A multicomponent reaction of an appropriate chlorobenzaldehyde, formamide, and formic acid at 150°C yields the corresponding N-(chlorobenzyl)formamide derivative.[4]

Antitubercular Activity:

The antitubercular activity of these compounds has been assessed using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays.

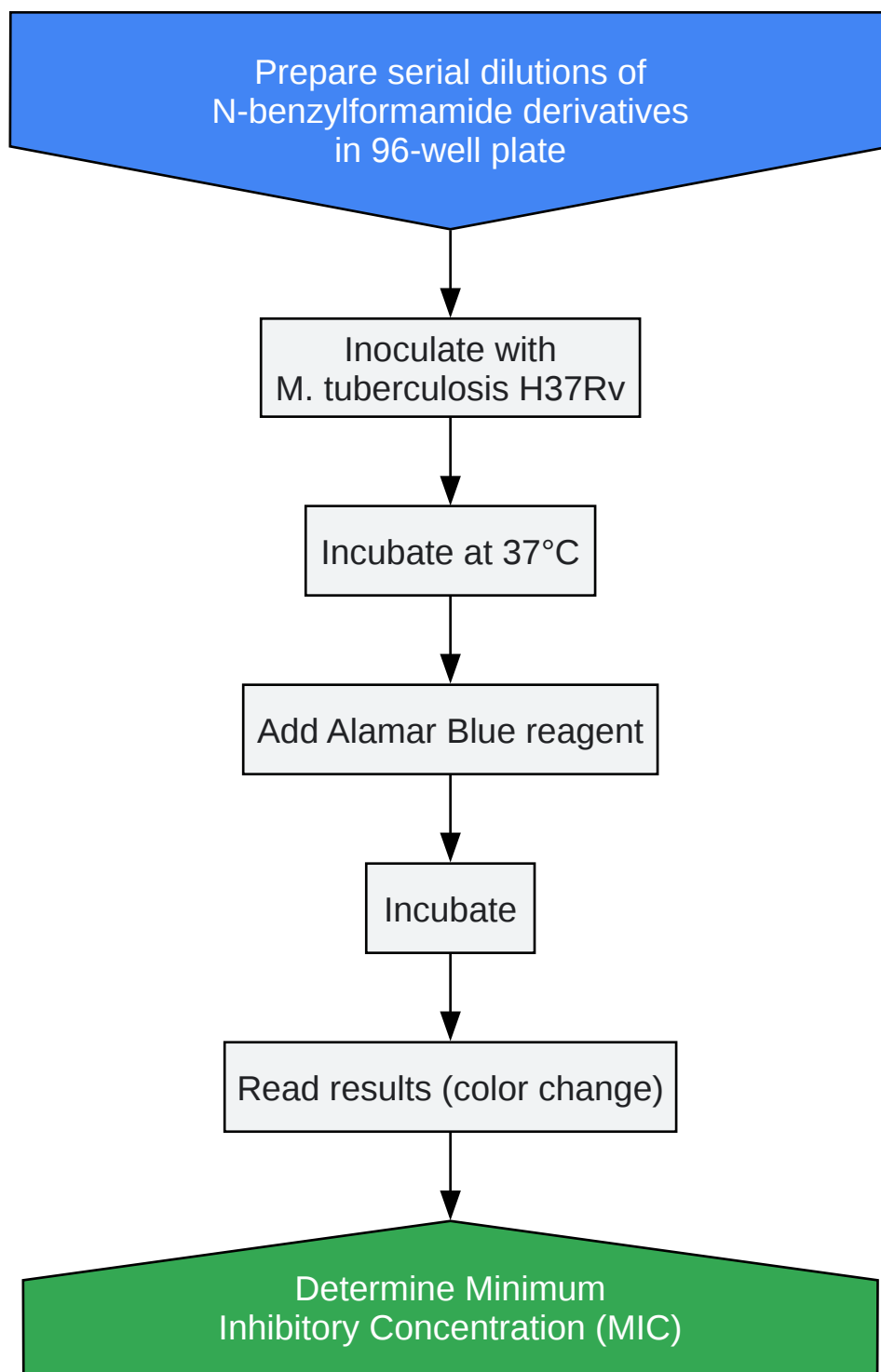
Table 2: Antitubercular Activity of N-(chlorobenzyl)formamide Derivatives against M. tuberculosis H37Rv

Compound	Substituent	MIC (µg/mL)
N-(2,4-dichlorobenzyl)formamide	2,4-dichloro	500
N-(2,6-dichlorobenzyl)formamide	2,6-dichloro	500
Other chloro-derivatives	-	1000
Isoniazid (Control)	-	< 1.95

Data extracted from ProQuest document on N-(Chlorobenzyl) Formamide as an Antituberculosis Agent.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis. The assay is typically performed in 96-well microplates. A standardized inoculum of M. tuberculosis H37Rv is added to wells containing serial dilutions of the test compounds in Middlebrook 7H9 broth. The plates are incubated for a defined period, after which Alamar Blue reagent is added. The color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.



[Click to download full resolution via product page](#)

Caption: Workflow for MABA assay.

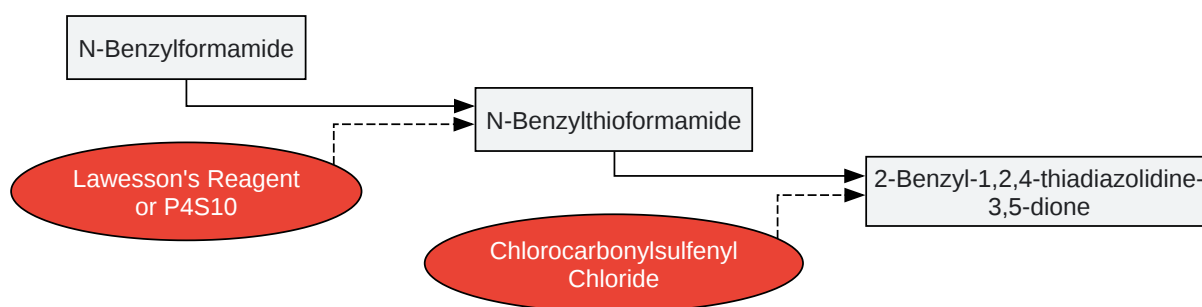
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

N-Benzylformamide can serve as a precursor for the synthesis of thiadiazolidinone (TDZD) derivatives, which have been identified as non-ATP competitive inhibitors of GSK-3 β .^[4] GSK-3 β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer.

Plausible Synthetic Pathway to Thiadiazolidinone Derivatives:

A plausible synthetic route from **N-Benzylformamide** to 2-benzyl-1,2,4-thiadiazolidine-3,5-dione involves two key steps:

- **Thionation:** Conversion of the formamide to a thioformamide (N-benzylthioformamide) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
- **Cyclization:** Reaction of the resulting N-benzylthioformamide with a reagent like chlorocarbonylsulfonyl chloride to form the thiadiazolidinone ring.



[Click to download full resolution via product page](#)

Caption: Plausible synthesis of a TDZD derivative from **N-Benzylformamide**.

GSK-3 β Inhibitory Activity:

Various TDZD derivatives have been evaluated for their ability to inhibit GSK-3 β . The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 3: GSK-3 β Inhibitory Activity of Selected Thiadiazolidinone Derivatives

Compound	Structure	GSK-3 β IC ₅₀ (μ M)
TDZD-8	4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione	~5
Compound 74 (from Martinez et al.)	4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione	~5
Other TDZD derivatives	Varied substitutions	Micromolar range

IC₅₀ values are approximate and sourced from literature describing TDZD derivatives as GSK-3 β inhibitors.[\[4\]](#)[\[7\]](#)

Experimental Protocol: GSK-3 β Kinase Assay

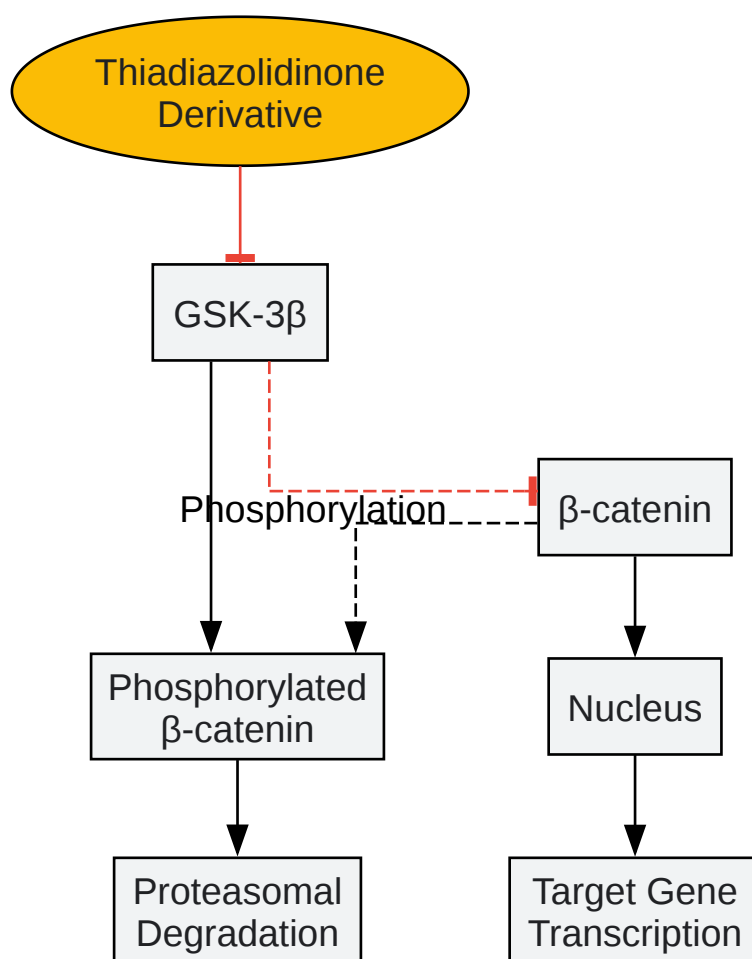
The inhibitory activity of compounds against GSK-3 β can be determined using a variety of kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol Outline:

- **Reaction Setup:** The assay is performed in a microplate format. The reaction mixture includes the GSK-3 β enzyme, a specific substrate (e.g., a pre-phosphorylated peptide), ATP, and the test compound at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the enzyme.
- **Detection:** The reaction is stopped, and a detection reagent containing a labeled antibody that specifically recognizes the phosphorylated substrate is added.
- **Signal Measurement:** The signal (e.g., fluorescence) is measured, which is proportional to the amount of phosphorylated substrate.
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway Implication:

By inhibiting GSK-3 β , TDZD derivatives can modulate downstream signaling pathways, such as the Wnt/ β -catenin pathway. In the absence of Wnt signaling, GSK-3 β phosphorylates β -catenin, targeting it for degradation. Inhibition of GSK-3 β leads to the stabilization and nuclear translocation of β -catenin, which then activates the transcription of target genes involved in cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: GSK-3 β inhibition by TDZDs and its effect on β -catenin signaling.

Spectral Data

A summary of key spectral data for **N-Benzylformamide** is provided in Table 4. This data is essential for the identification and characterization of the compound.

Table 4: Spectral Data for **N-Benzylformamide**

Spectrum	Solvent	Key Peaks/Shifts (ppm or cm ⁻¹)	Source(s)
¹ H NMR	CDCl ₃	8.47 (s, 1H, CHO), 7.41-7.17 (m, 5H, Ar-H), 4.45 (d, 2H, CH ₂)	[8]
¹³ C NMR	CDCl ₃	162.7 (CHO), 137.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 44.2 (CH ₂)	[9]
IR (Gas Phase)	-	~3450 (N-H stretch), ~1680 (C=O stretch)	[10]
Mass Spectrum (EI)	-	m/z 135 (M ⁺), 106, 91, 77	[8]

Conclusion

N-Benzylformamide is a fundamentally important molecule in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of diverse molecular scaffolds. The demonstrated antitubercular activity of its derivatives and the potential for its conversion into potent GSK-3β inhibitors highlight its significance for researchers in these fields. This technical guide has consolidated the available literature on **N-Benzylformamide**, providing a solid foundation of its properties, synthesis, and applications, and aims to facilitate further research and development of novel therapeutics derived from this core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzylthioformamide | C₈H₉NS | CID 12975216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Identification of Novel GSK-3 β Hits Using Competitive Biophysical Assays [mdpi.com]
- 4. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3 β) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-ATP competitive glycogen synthase kinase 3 β (GSK-3 β) inhibitors: study of structural requirements for thiadiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Benzylformamide | C₈H₉NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [N-Benzylformamide: A Comprehensive Technical Review for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155507#n-benzylformamide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com